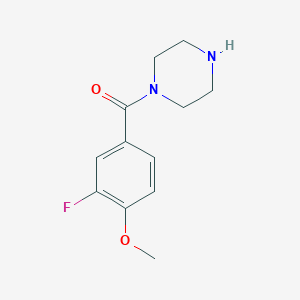

1-(3-Fluor-4-methoxybenzoyl)piperazin

Übersicht

Beschreibung

“1-(3-Fluoro-4-methoxybenzoyl)piperazine” is a chemical compound with the CAS Number 1255784-34-9 . It has a molecular weight of 238.26 . This compound is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “1-(3-Fluoro-4-methoxybenzoyl)piperazine” is represented by the InChI code1S/C12H15FN2O2/c1-17-11-3-2-9 (8-10 (11)13)12 (16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis

“1-(3-Fluoro-4-methoxybenzoyl)piperazine” has a molecular weight of 238.26 . The compound is recommended to be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

1-(3-Fluor-4-methoxybenzoyl)piperazin: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist besonders interessant aufgrund des Vorhandenseins des Piperazinrings, eines häufigen Motivs in der pharmazeutischen Chemie. Piperazinderivate sind bekannt für ihre vielfältigen pharmakologischen Aktivitäten, darunter anxiolytische, antivirale, kardioprotektive, krebshemmende und antidepressive Eigenschaften . Die Fluor- und Methoxysubstituenten an der Benzoylgruppe können die Bindungsaffinität und Selektivität der resultierenden Arzneimittel gegenüber ihren biologischen Zielmolekülen möglicherweise verbessern.

C–H-Funktionalisierung

Kürzlichere Fortschritte in der synthetischen Chemie haben die Bedeutung der C–H-Funktionalisierung als Werkzeug zur Konstruktion komplexer Moleküle hervorgehoben. Der Piperazinring von This compound bietet eine Plattform für die C–H-Funktionalisierung, die die Einführung verschiedener funktioneller Gruppen ermöglicht, die zur Entwicklung neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen führen können .

Photoredoxkatalyse

Das Gebiet der Photoredoxkatalyse hat aufgrund seines milden und umweltfreundlichen Ansatzes zur chemischen Synthese eine bedeutende Entwicklung erfahren. This compound könnte als Substrat in Photoredoxreaktionen dienen, was die Entwicklung neuer synthetischer Wege ermöglicht und möglicherweise zu effizienteren und nachhaltigeren Produktionsmethoden für komplexe organische Moleküle führt .

Safety and Hazards

Wirkmechanismus

- Piperazine derivatives, like 1-(3-Fluoro-4-methoxybenzoyl)piperazine, are known to act on neuromuscular junctions. They may block acetylcholine at the myoneural junction, leading to paralysis of parasites and allowing the host body to expel them .

- Unfortunately, specific biochemical pathways affected by 1-(3-Fluoro-4-methoxybenzoyl)piperazine remain unclear due to limited available data .

Target of Action

Biochemical Pathways

Action Environment

Biochemische Analyse

Biochemical Properties

1-(3-Fluoro-4-methoxybenzoyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or modulation of enzyme activity, affecting the metabolic pathways of other compounds.

Cellular Effects

1-(3-Fluoro-4-methoxybenzoyl)piperazine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can induce apoptosis by activating caspase enzymes and promoting DNA fragmentation . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 1-(3-Fluoro-4-methoxybenzoyl)piperazine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it binds to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds . Additionally, it can modulate signaling pathways by interacting with specific receptors or proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Fluoro-4-methoxybenzoyl)piperazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1-(3-Fluoro-4-methoxybenzoyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, in rodent models, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

1-(3-Fluoro-4-methoxybenzoyl)piperazine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of 1-(3-Fluoro-4-methoxybenzoyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

1-(3-Fluoro-4-methoxybenzoyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.

Eigenschaften

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-17-11-3-2-9(8-10(11)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZIZDPXIQIKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCNCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde](/img/structure/B1464823.png)

![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole](/img/structure/B1464832.png)

![2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1464834.png)

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1464835.png)